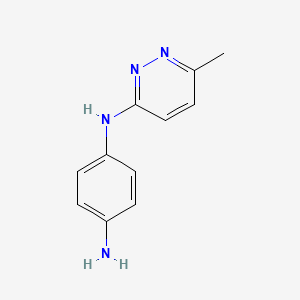

N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine

説明

特性

IUPAC Name |

4-N-(6-methylpyridazin-3-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-2-7-11(15-14-8)13-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULTUEVZRMUEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine is the tyrosine kinase. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a vital role in the regulation of cell division and differentiation.

Mode of Action

This compound interacts with its target, the tyrosine kinase, by inhibiting its activity. This inhibition prevents the phosphorylation of proteins, a key step in signal transduction, thus leading to altered cellular responses.

Biochemical Pathways

The action of this compound affects the tyrosine kinase pathway. The downstream effects include the disruption of cell division and differentiation processes, which can lead to the prevention of uncontrolled cell proliferation.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of tyrosine kinase activity. This leads to the disruption of signal transduction cascades, altering cellular responses such as cell division and differentiation.

生物活性

N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted at the 6-position with a methyl group and a benzene ring substituted at the 1 and 4 positions with amino groups. This unique structural configuration is believed to contribute to its biological efficacy.

Research indicates that this compound exhibits significant inhibitory activity against various kinases. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and neurodegenerative disorders. The compound's selectivity for specific kinases enhances its therapeutic potential while minimizing off-target effects.

Key Biological Activities

-

Kinase Inhibition :

- The compound has shown moderate affinity for c-Jun N-terminal kinase 3 (JNK3), which is associated with neurodegenerative diseases and cancer progression. Its selectivity against similar kinases suggests potential for targeted therapies.

- Antiproliferative Effects :

- Antimicrobial Activity :

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 100 µg/mL. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity in treated cells .

Study 2: Kinase Inhibition Profiling

In another study, surface plasmon resonance (SPR) techniques were employed to assess the binding affinity of this compound to various kinase targets. The results highlighted its selective inhibition of JNK3 compared to other kinases, reinforcing its potential as a lead compound for therapeutic development.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structure Features | Key Biological Activity |

|---|---|---|

| This compound | Pyridazine ring with methyl substitution | Moderate JNK3 inhibition |

| 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine | Fluorinated derivative; used in neurological disorders | Antidepressant properties |

| 4-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino] | Exhibits anti-inflammatory properties | Inhibitor of pro-inflammatory cytokines |

科学的研究の応用

Anticancer Activity

N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound have shown activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

This compound also demonstrates inhibitory activity against certain kinases involved in cancer progression. Specifically, it has been noted for its selectivity towards c-Jun N-terminal kinase 3 (JNK3), which plays a crucial role in cellular stress responses and apoptosis. Such selectivity is beneficial for developing targeted therapies with reduced side effects compared to traditional chemotherapeutics .

Organic Electronics

In material science, this compound is explored for applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances its potential in these applications, leading to improved device performance .

Case Study 1: Anticancer Research

A study conducted by researchers at a leading university evaluated the anticancer properties of this compound derivatives. The findings revealed that specific modifications to the pyridazine ring enhanced the compound's potency against breast cancer cells. The study employed various assays to assess cell viability and apoptosis induction, demonstrating a clear dose-dependent response .

Case Study 2: Material Characterization

In another study focused on material applications, scientists synthesized a series of this compound derivatives and characterized their electronic properties using techniques like cyclic voltammetry and UV-visible spectroscopy. Results indicated that these compounds exhibited favorable energy levels for electron transport, making them promising candidates for OLED applications .

類似化合物との比較

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in compound 12) increase melting points compared to electron-donating groups (e.g., methoxy in compound 14) .

- Heterocyclic Variations : Bulky substituents like benzo[d]oxazol-2-yl (3a) or phthalazine (4a,b) introduce steric hindrance, which may influence binding interactions in biological systems .

準備方法

Reduction of Nitro-Substituted Precursors

One reported method involves refluxing stannous chloride in hydrochloric acid with a nitro-substituted precursor to reduce the nitro group to an amine. This step is critical to obtain the benzene-1,4-diamine intermediate necessary for further coupling reactions. The reaction parameters such as reflux time, temperature, and acid concentration are optimized to maximize yield and purity of the diamine product.

Coupling Reactions

Coupling between the pyridazine moiety and the benzene diamine is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or toluene under nitrogen atmosphere. Catalysts such as palladium complexes (e.g., Pd2(dba)3) and ligands like XantPhos facilitate the cross-coupling reactions. Bases such as t-BuONa are used to deprotonate amines and promote the reaction. Reaction temperatures range from 90 °C to 110 °C with reaction times of 12-20 hours to ensure complete conversion.

Protection and Deprotection Strategies

Protecting groups such as Boc (tert-butoxycarbonyl) are employed to protect amine functionalities during multi-step syntheses. Deprotection is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid in 1,4-dioxane, yielding the free amine in the final step. This strategy helps to avoid side reactions and improve overall yields.

Curtius Rearrangement Approach

An advanced synthetic approach involves the Curtius rearrangement, where an acyl azide intermediate is generated and rearranged to an isocyanate, which upon hydrolysis yields the desired amine. This one-pot method uses reagents such as diphenylphosphoryl azide (DPPA) and triethylamine in a solvent mixture of t-butanol and toluene. This method provides good purity and moderate yields (~60%) of the target compound, with the advantage of fewer purification steps.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitro reduction | SnCl2, HCl reflux | Reflux (~100) | 4-6 | High | Conversion of nitro to amine |

| Coupling reaction | Pd2(dba)3, XantPhos, t-BuONa, toluene | 90-110 | 12-20 | 70-85 | Cross-coupling of pyridazine and benzene diamine |

| Boc deprotection | TFA or HCl in 1,4-dioxane | 20-25 | 1-2 | Quantitative | Removal of Boc protecting group |

| Curtius rearrangement | DPPA, triethylamine, t-BuOH/toluene (1:1) | 70-100 | 12 | ~60 | One-pot synthesis of amine via isocyanate intermediate |

- The choice of solvent and base is critical for the coupling reaction efficiency. Toluene with t-BuONa and Pd2(dba)3/XantPhos catalyst system has been shown to provide high conversion rates with minimal side products.

- Protection of amines with Boc groups prior to coupling improves selectivity and yield, preventing polymerization or side reactions.

- The Curtius rearrangement route offers a streamlined synthesis but requires careful handling of azide intermediates and purification to remove phosphorous salt impurities.

- Reaction times and temperatures have been optimized to balance reaction completion and product stability. Prolonged heating beyond 20 hours or temperatures above 120 °C may lead to side reactions or transesterification in related synthetic pathways.

The preparation of N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine involves multi-step synthetic routes primarily based on:

- Reduction of nitro-substituted benzene precursors to benzene-1,4-diamines.

- Palladium-catalyzed cross-coupling reactions with 6-methylpyridazine derivatives.

- Use of protecting groups to improve reaction specificity.

- Application of Curtius rearrangement as an alternative one-pot synthesis.

These methods have been validated in research and patent literature with yields ranging from moderate to high, demonstrating their practical applicability for producing this compound for further medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine, and how are they experimentally determined?

- Answer : Critical properties include melting point (58.5°C), predicted boiling point (~357°C), and density (~1.14 g/cm³), determined via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Acid dissociation constants (pKa ~5.23) are measured using potentiometric titration or UV-Vis spectroscopy under controlled pH . NMR (e.g., , ) and mass spectrometry (HR-QTOF) are used for structural validation, though signal broadening may occur due to coupling with nuclei in fluorinated analogs .

Q. What synthetic routes are available for preparing this compound?

- Answer : Synthesis typically involves condensation reactions. For analogs, a common method is reacting 1,4-phenylenediamine with substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in methanol, followed by filtration and purification via recrystallization . For pyridazine derivatives, hydroxylamine hydrochloride and NaOH may be used to form intermediates, followed by coupling with activated methylthio-imidazoles under reflux . Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity.

Q. How is the purity of this compound assessed in synthetic workflows?

- Answer : Purity is validated using HPLC with UV detection (e.g., 254 nm) and chromatographic techniques (TLC, GC-MS). Elemental analysis (C, H, N) confirms stoichiometric ratios. Impurity profiling may involve -NMR for fluorinated byproducts, though low solubility can complicate analysis .

Advanced Research Questions

Q. What crystallographic techniques are employed to resolve the solid-state structure of this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. For example, analogs crystallize in centrosymmetric space groups (e.g., ) with unit cell parameters refined via full-matrix least-squares methods. Data collection on diffractometers (e.g., Enraf–Nonius CAD-4) at 298 K provides reflection datasets. R values (e.g., ) and Hirshfeld surfaces analyze packing efficiency, while hydrogen bonding (C–H⋯F/O) and π-π interactions are mapped using software like SHELXL .

Q. How do intermolecular interactions influence the material properties of this compound?

- Answer : Crystal packing in analogs reveals layered structures stabilized by C–H⋯F (2.58–3.01 Å) and C–H⋯O (2.89 Å) interactions, forming planar ribbons along specific crystallographic axes (e.g., [110]). Weak F⋯F and OCH⋯F contacts (~3.2 Å) mediate interlayer stacking, affecting mechanical stability and solubility. Non-participating groups (e.g., N–H) may induce torsional distortions (~40°) in the central benzene ring, altering electronic conjugation .

Q. What computational methods are used to predict electronic properties and reactivity?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data . Solvent effects are incorporated using polarizable continuum models (PCM).

Q. How do structural modifications (e.g., substituent changes) impact biological or catalytic activity?

- Answer : Comparative studies with analogs (e.g., fluorinated vs. methoxy-substituted derivatives) show that electron-withdrawing groups (F) enhance oxidative stability but reduce solubility, while electron-donating groups (OCH) improve π-conjugation for optoelectronic applications. Substitution at the pyridazine ring (e.g., methyl groups) sterically hinders intermolecular interactions, altering aggregation behavior in supramolecular assemblies .

Methodological Considerations

Q. How are contradictions in crystallographic or spectroscopic data resolved?

- Answer : Discrepancies (e.g., bond length variations) are addressed by refining anisotropic displacement parameters and validating against databases (e.g., Cambridge Structural Database). Multi-technique validation (e.g., cross-referencing XRD with solid-state NMR) resolves ambiguities. For broad NMR signals, low-temperature experiments or -decoupling techniques improve resolution .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Answer : Yield optimization involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。